molecular formula C21H19NO3S B2465947 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 1351598-37-2

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B2465947
CAS No.: 1351598-37-2
M. Wt: 365.45
InChI Key: POGGDLPHCHTNSO-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide is a synthetic small molecule based on the versatile 9H-xanthene tricyclic scaffold, a structure recognized for its significant potential in medicinal chemistry and pharmacological research . The compound features a xanthene core linked to a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl group via a carboxamide bond. Xanthene derivatives are increasingly investigated as key structural motifs in developing positive allosteric modulators for metabotropic glutamate receptors (mGluRs), particularly the mGlu1 subtype . Compounds sharing this core have been designed as orally available enhancers of mGlu1 receptor activity, making them valuable pharmacological tools for studying the physiological and pathophysiological roles of these receptors in the central nervous system . The broader class of xanthenes has demonstrated a range of biological activities in research models, including neuroprotective, antitumor, and antimicrobial effects, highlighting the versatility of this chemical platform . The presence of the methylthiophene group in this specific molecule may influence its drug-likeness and binding affinity, contributing to its unique research profile. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound in hit-to-lead optimization campaigns, as a building block in synthetic chemistry, or to probe novel biological pathways in neuroscientific and oncological studies.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-13-10-11-26-20(13)16(23)12-22-21(24)19-14-6-2-4-8-17(14)25-18-9-5-3-7-15(18)19/h2-11,16,19,23H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGGDLPHCHTNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of the target compound with its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide (Target) C₂₂H₁₉NO₃S 377.45 g/mol 3-methylthiophen-2-yl, hydroxyethyl High lipophilicity (thiophene), moderate H-bonding (OH)
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide C₂₁H₁₄N₂O₂ 326.35 g/mol 2-cyanophenyl Electron-withdrawing cyano group; planar structure
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide C₁₇H₁₇NO₃ 283.32 g/mol 2-methoxyethyl Increased solubility (methoxy), rotatable bonds (4)
N-(2-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxamide C₁₆H₁₃NO₄ 283.28 g/mol 2-hydroxyethyl, 9-oxo Oxidized xanthene core; potential redox activity
Diisopropylaminoethyl xanthene-9-carboxylate methobromide C₂₄H₂₉BrN₂O₃ 497.40 g/mol Quaternary ammonium, bromine High water solubility, ionic character

Key Observations:

  • Electronic Effects: The electron-rich thiophene in the target compound may facilitate π-π stacking interactions with biological targets, whereas the cyano group in could modulate electron density at the amide nitrogen.
  • Stability: The 9-oxo group in may render it more susceptible to redox reactions compared to the reduced 9H-xanthene core in the target compound.

Biological Activity

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C21_{21}H19_{19}NO3_3S
  • CAS Number : 1351598-37-2

The structure consists of a xanthene core with a carboxamide functional group and a hydroxyethyl side chain attached to a thiophene ring, which may contribute to its biological properties.

Antimicrobial Properties

Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies have shown that certain xanthene derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Fluorescent Properties : The xanthene core allows for strong fluorescence, which can be utilized in bioimaging and as a probe in various biological assays.
  • Enzyme Inhibition : Some studies suggest that xanthene derivatives may act as inhibitors for key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases .
  • Membrane Interaction : The thiophene ring may enhance the compound's ability to interact with lipid membranes, affecting membrane fluidity and permeability, which is crucial for antimicrobial activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Staphylococcus aureus growth
AntitumorInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitors of metabolic enzymes

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of similar compounds demonstrated that derivatives with a thiophene moiety showed enhanced activity against Gram-positive bacteria. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays to quantify the effects. Results indicated that compounds with structural similarities to this compound exhibited promising antimicrobial properties, warranting further investigation into their clinical applications .

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